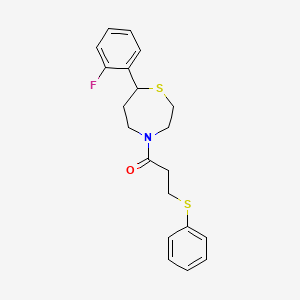
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C20H22FNOS2 and its molecular weight is 375.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H20FN3OS
- Molecular Weight : 349.42 g/mol
The structural representation can be summarized as follows:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections summarize key findings from various studies.
Anticancer Activity
-
In Vitro Studies :
- The compound was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening program. It demonstrated notable cytotoxic effects against several cancer types, including:
Cell Line Type GI50 (μM) TGI (μM) Non-small cell lung 17.47 50.68 CNS Cancer 49.97 N/A Ovarian Cancer 27.71 N/A Prostate Cancer 44.35 N/A Breast Cancer 15.65 N/A -
Mechanism of Action :
- The compound's mechanism is hypothesized to involve the inhibition of specific cellular pathways related to proliferation and survival, potentially interacting with various enzymes or receptors involved in tumor growth.
Neuropharmacological Effects
Preliminary studies suggest that the compound may also exhibit activity against serotonin receptor subtypes, particularly the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which is implicated in mood regulation and pain perception. This suggests potential applications in treating mood disorders or pain management.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Study A : Investigated the synthesis of derivatives based on thiazepane structures, revealing that modifications can enhance biological activity.
- Study B : Conducted a structure-activity relationship (SAR) analysis indicating that fluorine substitution at specific positions significantly affects anticancer potency.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNOS2/c21-18-9-5-4-8-17(18)19-10-12-22(13-15-25-19)20(23)11-14-24-16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXMPZDNCVSJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














